6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it suitable for use in organic field-effect transistors (OFETs) and other electronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the coupling of 7-dodecyl-9H-fluorene with 2,2’-bithiophene. This process can be achieved through various coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Various substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution can introduce halogen atoms into the molecule .
Wissenschaftliche Forschungsanwendungen
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through its ability to facilitate charge transport in organic electronic devices. The molecular structure allows for efficient π-π stacking interactions, which enhance charge carrier mobility. The pathways involved include the formation of conductive channels within the organic semiconductor layer .
Vergleich Mit ähnlichen Verbindungen
- 5,5’-Dibromo-2,2’-bithiophene
- 7-Dodecyl-9H-fluorene-2-boronic acid
Uniqueness: 5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is unique due to its combination of a fluorenyl group with a bithiophene moiety, which imparts both rigidity and flexibility to the molecule. This structural uniqueness contributes to its superior performance in electronic applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
919367-09-2 |
---|---|
Molekularformel |
C12H7ClO5 |
Molekulargewicht |
266.63 g/mol |
IUPAC-Name |
6-chloro-5-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H7ClO5/c1-16-11-5-2-3-17-6(5)4-7-8(11)10(14)9(13)12(15)18-7/h2-4,14H,1H3 |
InChI-Schlüssel |
JMOGEHPBXSRNHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=COC2=CC3=C1C(=C(C(=O)O3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.